molecular formula C14H22N2O2 B7092584 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one

1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one

Cat. No.: B7092584
M. Wt: 250.34 g/mol
InChI Key: RRLMUVOVPLYLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Starting Material: Cyclopropylpiperazine

    Reagents: 4-Methyl-2-methylidenepentanoyl chloride

    Conditions: Acylation reaction in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one typically involves multi-step organic synthesis

  • Formation of Piperazine Core:

      Starting Material: Ethylenediamine

      Reagents: Diethyl oxalate

      Conditions: Reflux in ethanol to form piperazine-2,5-dione, followed by reduction to piperazine.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the piperazine ring or the side chains.

  • Reduction:

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents like ether or THF

      Products: Reduced forms of the carbonyl groups or double bonds.

  • Substitution:

      Reagents: Halogenating agents like N-bromosuccinimide

      Conditions: Radical or nucleophilic substitution conditions

      Products: Halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in the presence of light.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a ligand in receptor binding studies.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine:

    • Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
    • Studied as a potential drug candidate for various diseases.
  • Industry:

    • Used in the development of new materials with specific properties.
    • Investigated for its potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-(4-methylpentanoyl)piperazin-2-one
  • 1-Cyclopropyl-4-(4-methyl-2-pentenoyl)piperazin-2-one
  • 1-Cyclopropyl-4-(4-methyl-2-oxopentanoyl)piperazin-2-one

Comparison: 1-Cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one is unique due to the presence of the 2-methylidene group, which may impart different reactivity and biological activity compared to its analogs. This structural feature can influence the compound’s binding affinity, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

1-cyclopropyl-4-(4-methyl-2-methylidenepentanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)8-11(3)14(18)15-6-7-16(12-4-5-12)13(17)9-15/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMUVOVPLYLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)N1CCN(C(=O)C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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